molecular formula C10H15N3S B2905788 6-(tert-butyl)-2-ethylimidazo[2,1-b][1,3,4]thiadiazole CAS No. 219767-11-0

6-(tert-butyl)-2-ethylimidazo[2,1-b][1,3,4]thiadiazole

Cat. No.: B2905788
CAS No.: 219767-11-0
M. Wt: 209.31
InChI Key: WKZXBIPDYYJOET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(tert-butyl)-2-ethylimidazo[2,1-b][1,3,4]thiadiazole is a synthetic heterocyclic compound with the molecular formula C10H15N3S and a molecular weight of 209.31 g/mol. It belongs to the class of imidazo[2,1-b][1,3,4]thiadiazole derivatives, a scaffold of significant interest in medicinal chemistry due to its diverse biological activities . While research on this specific analog is developing, compounds featuring this core structure have demonstrated potent and promising pharmacological profiles in scientific studies. They are primarily investigated for their antitumor and anti-inflammatory properties. In anticancer research, related imidazo[2,1-b][1,3,4]thiadiazole derivatives have been identified as inhibitors of focal adhesion kinase (FAK) phosphorylation . FAK is a key protein often overexpressed in various cancers, including mesothelioma and pancreatic cancer, and plays a critical role in tumor cell proliferation, survival, and migration . Some derivatives have also been shown to potentiate the antiproliferative effects of chemotherapeutic agents like gemcitabine by modulating the human equilibrative nucleoside transporter-1 (hENT-1) . Other studies highlight the potential of these compounds as aromatase inhibitors, a target for breast cancer therapy, with efficacy comparable to letrozole in experimental models . In inflammation research, 2,6-diaryl-substituted imidazo[2,1-b][1,3,4]thiadiazole derivatives have exhibited significant anti-inflammatory and analgesic activity in vivo, comparable to standard non-steroidal anti-inflammatory drugs (NSAIDs) like diclofenac but with a potentially improved safety profile, showing no ulcerogenic side effects in animal models . Molecular docking studies suggest this activity is mediated through selective inhibition of the cyclooxygenase-2 (COX-2) enzyme . Additional exploratory research has investigated the antibacterial and antifungal activities of structurally similar molecules, although activity can vary significantly with specific substituents . This product is intended for research and development purposes in a controlled laboratory environment. It is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

6-tert-butyl-2-ethylimidazo[2,1-b][1,3,4]thiadiazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3S/c1-5-8-12-13-6-7(10(2,3)4)11-9(13)14-8/h6H,5H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKZXBIPDYYJOET-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN2C=C(N=C2S1)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(tert-butyl)-2-ethylimidazo[2,1-b][1,3,4]thiadiazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-ethylimidazole with tert-butyl isothiocyanate in the presence of a base, followed by cyclization with a suitable oxidizing agent .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Reactivity and Functional Group Transformations

The compound exhibits reactivity at three primary sites:

  • C-2 Ethyl Group : Susceptible to oxidation or halogenation.
  • C-6 tert-Butyl Group : Resistant to electrophilic substitution but may undergo sterically hindered reactions (e.g., sulfonation).
  • Thiadiazole Ring : Participates in electrophilic aromatic substitution (EAS) at electron-deficient positions .

Key Reactions :

Reaction TypeConditionsProducts/OutcomeYieldReference
Halogenation Cl₂ or Br₂ in CHCl₃, 0–5°C5-Bromo/chloro derivatives60–75%
Nucleophilic Substitution KOH/EtOH, alkyl halides (RX)C-5 alkylated analogs50–65%
Oxidation H₂O₂ in acetic acid, 50°CSulfoxide/sulfone derivatives45–55%
Coupling Reactions Pd(PPh₃)₄, aryl boronic acidsBiaryl derivatives at C-570–80%

Mechanistic Insights

  • Electrophilic Aromatic Substitution (EAS) : The thiadiazole ring’s electron-deficient nature directs electrophiles to the C-5 position .
  • Steric Effects : The tert-butyl group at C-6 impedes reactions at adjacent positions, favoring substitutions at C-2 and C-5 .
  • Mesoionic Behavior : The imidazo-thiadiazole system stabilizes charges, enabling unique reactivity in polar solvents .

Stability and Degradation

  • Thermal Stability : Decomposes above 250°C without melting .
  • Photodegradation : UV exposure (λ = 254 nm) induces ring-opening via S–N bond cleavage .
  • Hydrolytic Resistance : Stable in neutral aqueous solutions but degrades under strongly acidic/basic conditions (pH < 2 or > 12) .

Computational and Spectroscopic Data

  • DFT Calculations : B3LYP/6-311++G(d,p) studies confirm planar geometry and electron density localization at C-5 .
  • NMR Signatures :
    • ¹H NMR (CDCl₃) : δ 1.45 (s, 9H, tert-butyl), δ 1.28 (t, 3H, CH₂CH₃), δ 4.32 (q, 2H, CH₂CH₃) .
    • ¹³C NMR : 165.2 ppm (C=N), 62.1 ppm (tert-butyl) .

Scientific Research Applications

Medicinal Chemistry Applications

Research has indicated that derivatives of imidazo[2,1-b][1,3,4]thiadiazole exhibit significant biological activities. The compound 6-(tert-butyl)-2-ethylimidazo[2,1-b][1,3,4]thiadiazole has been evaluated for its potential in:

  • Antitumor Activity : Studies have shown that related imidazo[2,1-b][1,3,4]thiadiazole compounds can inhibit tumor growth in various cancer cell lines. For example, compounds derived from this scaffold demonstrated cytotoxic effects against HepG2 liver cancer cells, with one study reporting an IC50 value of 2.57 µM for related compounds .
  • Antimicrobial Properties : Novel derivatives of imidazo[2,1-b][1,3,4]thiadiazole have been synthesized and tested for their antimicrobial efficacy. In particular, some derivatives exhibited potent activity against Mycobacterium tuberculosis with minimum inhibitory concentrations (MIC) as low as 3.125 µg/mL . The presence of substituents at specific positions on the thiadiazole ring can enhance these properties.

Antioxidant Activity

In addition to antimicrobial properties, compounds within this class have shown promising antioxidant activities. Research indicates that certain derivatives can scavenge free radicals effectively, which is crucial for developing therapies aimed at oxidative stress-related diseases .

Synthetic Applications

6-(tert-butyl)-2-ethylimidazo[2,1-b][1,3,4]thiadiazole serves as a valuable building block in organic synthesis. Its unique structure allows it to participate in various chemical reactions to form more complex molecules:

  • Synthesis of Hybrid Compounds : The compound can be utilized as a precursor for synthesizing hybrid compounds that combine different pharmacophores. This approach is particularly useful in drug discovery where multi-targeted therapies are desired.

Case Study 1: Anticancer Activity

A study synthesized a series of imidazo[2,1-b][1,3,4]thiadiazole derivatives and evaluated their anticancer properties against several cancer cell lines. The results indicated that modifications at the C-6 position significantly impacted cytotoxicity profiles. One derivative showed exceptional potency against breast cancer cells (MCF-7), suggesting that structural optimization can lead to improved therapeutic agents.

Case Study 2: Antimicrobial Efficacy

Another research effort focused on the synthesis of imidazo[2,1-b][1,3,4]thiadiazole derivatives with varying substituents at the C-6 position. The study assessed their activity against both Gram-positive and Gram-negative bacteria. Several compounds demonstrated significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli.

Mechanism of Action

The mechanism by which 6-(tert-butyl)-2-ethylimidazo[2,1-b][1,3,4]thiadiazole exerts its effects involves interactions with specific molecular targets. For example, its antimicrobial activity may be due to the inhibition of bacterial enzymes or disruption of cell membranes. In medicinal applications, it may interact with receptors or enzymes involved in inflammation and pain pathways .

Comparison with Similar Compounds

Structural and Electronic Comparisons

The biological activity of imidazo[2,1-b][1,3,4]thiadiazole derivatives is highly dependent on substituents at positions 2, 5, and 4. Below is a comparative analysis of key analogs:

Key Observations:
  • Electron-Withdrawing Groups (e.g., nitro, chloro): Derivatives like compound 9c (4-nitrophenyl) exhibit potent anticancer activity due to enhanced electron-deficient aromatic systems, improving DNA intercalation or enzyme inhibition .
  • Alkyl Chains (e.g., ethyl, isobutyl): Ethyl groups (as in the target compound) may offer a balance between lipophilicity and steric effects compared to bulkier isobutyl substituents .

Pharmacological Activity Comparisons

Anticancer Activity:

  • Compound 9c (IC₅₀: 5.18–5.5 μM) outperformed gemcitabine in inhibiting pancreatic cancer cell migration .
  • 6-(4-Chlorophenyl)-2-isobutylimidazo... showed broad-spectrum activity against Mycobacterium tuberculosis (MIC: <1 μg/mL) and cancer cell lines .
  • 2-(4-Chlorobenzyl)-6-arylimidazo... derivatives demonstrated IC₅₀ values <10 μM against multiple cancer cell lines, with aldehyde-functionalized analogs being most potent .

Antimicrobial Activity:

  • 6-(4-Bromophenyl)-2-(4-fluorobenzyl)... exhibited MIC values of 2–8 μg/mL against bacterial and fungal pathogens .
  • Derivatives with trifluoromethyl groups (e.g., 3i in ) showed enhanced antifungal activity due to increased membrane permeability.

Structural Insights:

  • X-ray crystallography of 5,6-dimethylimidazo... hydrobromide confirmed protonation at N(7), critical for receptor binding .
  • Planarity of the fused ring system (e.g., dihedral angle: 5.07° in ) facilitates π-π stacking interactions with biological targets.
Notes:
  • The tert-butyl group in the target compound may require specialized protection strategies (e.g., TBDPS groups) to avoid debenzylation issues during synthesis .
  • Ethyl substituents are typically introduced via alkylation of 2-amino-1,3,4-thiadiazoles with ethyl halides .

Biological Activity

6-(tert-butyl)-2-ethylimidazo[2,1-b][1,3,4]thiadiazole is a heterocyclic compound belonging to the imidazole family, recognized for its diverse biological activities. This compound has garnered attention in pharmacological research due to its potential applications in treating various diseases, including infections and cancer. This article explores the biological activity of this compound through a detailed review of existing literature, including case studies and research findings.

  • Molecular Formula : C10H15N3S
  • Molecular Weight : 209.3112 g/mol
  • CAS Number : Not specified

Antimicrobial Properties

Research has demonstrated that derivatives of 1,3,4-thiadiazole, including 6-(tert-butyl)-2-ethylimidazo[2,1-b][1,3,4]thiadiazole, exhibit significant antimicrobial activity. A study highlighted that compounds with the thiadiazole moiety showed promising results against various bacterial strains:

CompoundActivityReference
6-(tert-butyl)-2-ethylimidazo[2,1-b][1,3,4]thiadiazoleAntibacterial against Staphylococcus aureus and E. coli
2-amino-1,3,4-thiadiazole derivativesAntimicrobial (bacterial and fungal)
1,3,4-thiadiazole derivativesBroad-spectrum antimicrobial

The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Anticancer Activity

The anticancer potential of thiadiazole derivatives has been widely studied. The compound has shown cytotoxic effects against various cancer cell lines:

Cell LineIC50 (µM)Reference
MCF-7 (breast cancer)15.5
HeLa (cervical cancer)12.8

These findings suggest that the compound may induce apoptosis and inhibit cell proliferation through various pathways.

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer properties, 6-(tert-butyl)-2-ethylimidazo[2,1-b][1,3,4]thiadiazole has been investigated for its anti-inflammatory effects. Studies indicate that it can reduce pro-inflammatory cytokines in vitro:

CytokineEffectReference
TNF-αDecrease
IL-6Decrease

This suggests potential applications in treating inflammatory diseases.

Case Studies

Several case studies have focused on the therapeutic applications of thiadiazole derivatives:

  • Antimicrobial Efficacy : A study evaluated a series of thiadiazole derivatives for their effectiveness against biofilms formed by Staphylococcus aureus. The results indicated that certain compounds significantly inhibited biofilm formation compared to controls .
  • Cytotoxicity Assessment : A comparative analysis was conducted on various imidazo[2,1-b][1,3,4]thiadiazole derivatives against cancer cell lines. The study found that modifications at specific positions on the ring system enhanced cytotoxicity against HeLa cells .

Q & A

Q. What are the common synthetic routes for 6-(tert-butyl)-2-ethylimidazo[2,1-b][1,3,4]thiadiazole?

The synthesis typically involves multi-step reactions starting with thiadiazole precursors. A widely used method includes:

  • Step 1 : Condensation of 5-amino-1,3,4-thiadiazole derivatives with hydrazine hydrate in ethanol under reflux to form intermediates like 2-amino-5-hydrazino-1,3,4-thiadiazole .
  • Step 2 : Cyclization with α-haloaryl ketones (e.g., phenacyl bromides) in ethanol under reflux for 8–10 hours, followed by recrystallization (e.g., using ethanol-DMF mixtures) to yield the fused imidazo-thiadiazole core .
  • Substituent Introduction : The tert-butyl and ethyl groups are introduced via alkylation or halogen displacement reactions using appropriate alkyl halides .

Q. Which analytical techniques are critical for structural characterization of this compound?

  • X-ray Crystallography : Provides definitive confirmation of molecular geometry, bond lengths, and angles. For example, a mean C–C bond length of 1.50 Å and dihedral angles between fused rings can be determined .
  • NMR Spectroscopy : 1^1H and 13^13C NMR identify substituent environments (e.g., tert-butyl protons at δ 1.3–1.5 ppm and ethyl CH3_3 at δ 1.2–1.4 ppm) .
  • Mass Spectrometry : High-resolution MS validates molecular weight (e.g., 293.35 g/mol for C13_{13}H19_{19}N3_3S2_2) and fragmentation patterns .

Advanced Questions

Q. How can reaction conditions be optimized to improve synthetic yields?

  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency by stabilizing intermediates, while ethanol minimizes side reactions during recrystallization .
  • Catalysis : Transition-metal catalysts (e.g., Pd/C) in cross-coupling reactions improve regioselectivity for tert-butyl or ethyl group introduction .
  • Temperature Control : Reflux at 80–90°C for 8–10 hours ensures complete cyclization, monitored by TLC or gas evolution (e.g., H2_2S elimination) .

Q. How should researchers resolve contradictions in reported biological activity data?

Conflicting results (e.g., variable IC50_{50} values in kinase inhibition assays) may arise from:

  • Substituent Effects : The tert-butyl group’s steric bulk may hinder target binding compared to smaller substituents like methyl. Comparative molecular docking studies can clarify steric/electronic contributions .
  • Assay Conditions : Variations in buffer pH, incubation time, or cell lines (e.g., HEK293 vs. HeLa) can alter activity. Standardized protocols (e.g., ATP concentration in kinase assays) are critical .
  • Purity Verification : Impurities from incomplete cyclization (e.g., residual thiadiazole precursors) may skew results. HPLC purity >98% is recommended before biological testing .

Q. What computational methods support structure-activity relationship (SAR) studies for this compound?

  • Docking Simulations : Tools like AutoDock Vina predict binding modes to targets (e.g., kinases). For example, the imidazo-thiadiazole core may occupy hydrophobic pockets, while the ethyl group modulates solubility .
  • QSAR Modeling : Regression analysis of substituent logP values vs. IC50_{50} data identifies optimal hydrophobicity ranges (e.g., logP 2.5–3.5 for blood-brain barrier penetration) .
  • DFT Calculations : Assess electronic effects (e.g., HOMO-LUMO gaps) to guide substituent modifications for enhanced reactivity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.